molecular formula C20H24N2O5S2 B2799266 3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide CAS No. 900135-67-3

3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide

Cat. No. B2799266
CAS RN: 900135-67-3
M. Wt: 436.54
InChI Key: SCTIALBFKXFQKG-UHFFFAOYSA-N
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Description

The compound “3-(azepan-1-ylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. It’s likely that it would undergo reactions typical of sulfonyl compounds and benzamides .

Scientific Research Applications

Drug Delivery and Nanoformulations for the Cardiovascular System

Azepane-based compounds, similar in structure to the compound , have been evaluated for their potential in developing delivery systems for the cardiovascular system. These systems aim to improve therapeutic outcomes by overcoming physiological barriers. The research highlights the infancy stage of targeted drug delivery technologies for the cardiovascular system compared to more mature fields like tumor cancer or brain delivery. It underscores the need for a well-understood pharmacology when considering cardiovascular applications, suggesting a promising avenue for azepane derivatives in enhancing drug delivery efficacy (Geldenhuys et al., 2017).

Synthetic Utilities of o-Phenylenediamines

The synthetic versatility of azepane derivatives has been demonstrated in the development of benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds, through various synthetic strategies, showcase the chemical utility of azepane and related structures in synthesizing a range of biologically relevant heterocycles. This aspect of research provides a foundation for further exploration of azepane-based molecules in drug development and other pharmaceutical applications (Ibrahim, 2011).

Pharmaceutical Significance of Azepane-based Motifs

Azepane-based motifs have demonstrated a wide array of pharmacological properties, making them significant in the discovery of new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases, highlighting their structural diversity and utility in medicinal chemistry. This review emphasizes the ongoing research into developing less toxic, cost-effective, and highly active azepane-containing analogs, illustrating the compound class's potential in addressing numerous diseases (Zha et al., 2019).

Synthesis, Reactions, and Biological Properties of Azepines

The review on azepine, azepane, and azepinone compounds encapsulates the last fifty years of research into their synthesis, reaction mechanisms, and biological properties. It highlights the pharmacological relevance of these seven-membered heterocycles, underscoring their potential in therapeutic applications. Despite significant advancements, the biological aspects of these compounds are still underexplored, suggesting a vast scope for future research in this domain (Kaur et al., 2021).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-28(24,25)18-11-9-17(10-12-18)21-20(23)16-7-6-8-19(15-16)29(26,27)22-13-4-2-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIALBFKXFQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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